molecular formula C12H15BrO2 B15248120 2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone

2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone

Cat. No.: B15248120
M. Wt: 271.15 g/mol
InChI Key: VZOLACOJMCTZFA-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position and a methoxy group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone typically involves the bromination of the corresponding acetophenone derivative. One common method is the bromination of 1-(3-isopropyl-4-methoxyphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as the brominating agent remains common, but alternative methods such as the use of N-bromosuccinimide (NBS) can also be employed to achieve the desired bromination .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to its overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the isopropyl group.

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group on the phenyl ring.

    2-Bromo-1-(4-chlorophenyl)ethanone: The methoxy group is replaced by a chlorine atom.

Uniqueness

2-Bromo-1-(3-isopropyl-4-methoxyphenyl)ethanone is unique due to the presence of both the isopropyl and methoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-bromo-1-(4-methoxy-3-propan-2-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOLACOJMCTZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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